tert-Butyldiisopropylphosphine

Catalog No.
S752543
CAS No.
51567-05-6
M.F
C10H23P
M. Wt
174.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldiisopropylphosphine

CAS Number

51567-05-6

Product Name

tert-Butyldiisopropylphosphine

IUPAC Name

tert-butyl-di(propan-2-yl)phosphane

Molecular Formula

C10H23P

Molecular Weight

174.26 g/mol

InChI

InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3

InChI Key

OLSMQSZDUXXYAY-UHFFFAOYSA-N

SMILES

CC(C)P(C(C)C)C(C)(C)C

Canonical SMILES

CC(C)P(C(C)C)C(C)(C)C

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Tert-Butyldiisopropylphosphine is a versatile ligand in organic synthesis, particularly in facilitating carbon-carbon bond-forming reactions. Its steric and electronic properties make it suitable for use in various coupling reactions, enhancing the efficiency and selectivity of these processes.

Methods of Application: The compound is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Heck reactions. The typical procedure involves the preparation of a catalyst system by combining palladium precursors with tert-Butyldiisopropylphosphine under inert conditions, followed by the addition of substrates and a base.

Results and Outcomes: The use of tert-Butyldiisopropylphosphine in these reactions often results in high yields and excellent selectivity. For instance, in Buchwald-Hartwig amination, yields can exceed 90%, with a wide tolerance of functional groups .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of Application: In medicinal chemistry, tert-Butyldiisopropylphosphine serves as a catalyst and a reagent in the synthesis of various biologically active molecules. It is particularly important in the synthesis of heterocyclic compounds that form the backbone of many pharmaceuticals.

Methods of Application: The compound is used to facilitate Mitsunobu reactions, where it acts as a reducing agent to convert alcohols into esters or amides. This reaction is crucial for modifying the functional groups of a molecule to alter its biological activity.

Results and Outcomes: The application of tert-Butyldiisopropylphosphine in such reactions has enabled the development of numerous drugs with improved potency and reduced side effects. The reaction conditions are typically mild, and the yields are generally high, contributing to the efficient synthesis of target molecules .

Application in Polymerization Processes

Scientific Field: Polymer Science

Summary of Application: Tert-Butyldiisopropylphosphine finds application in polymer science, particularly in the polymerization of monomers to form polymers with specific properties. It acts as a catalyst in living radical polymerization processes.

Methods of Application: The compound is used in conjunction with metal complexes to mediate controlled polymerization reactions, allowing for the synthesis of polymers with precise molecular weights and architectures.

Results and Outcomes: The use of tert-Butyldiisopropylphosphine in polymerization leads to polymers with narrow molecular weight distributions and tailored properties, such as thermal stability and mechanical strength. This has implications for the production of high-performance materials for various industrial applications .

Application in Materials Science

Scientific Field: Materials Science

Summary of Application: In materials science, tert-Butyldiisopropylphosphine is utilized in the development of new materials, including catalysts and electronic components. Its ability to form stable complexes with metals is particularly valuable.

Results and Outcomes: Research has shown that materials synthesized using tert-Butyldiisopropylphosphine exhibit unique properties, such as high surface areas and catalytic activity. These materials are being explored for their potential use in sustainable energy solutions and environmental remediation .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Summary of Application: Tert-Butyldiisopropylphosphine is used in analytical chemistry as a reagent in the detection and quantification of various chemical species. Its strong binding to metals makes it useful in spectroscopic analysis.

Methods of Application: The compound is employed in chromatography and spectrometry techniques to enhance the detection sensitivity of metal-containing analytes. It forms complexes with metals, which can be more easily detected and quantified.

Results and Outcomes: The use of tert-Butyldiisopropylphosphine in analytical methods has improved the limits of detection for certain metal ions, aiding in the analysis of environmental samples and pharmaceutical products .

Application in Environmental Science

Scientific Field: Environmental Science

Summary of Application: Tert-Butyldiisopropylphosphine plays a role in environmental science, particularly in the study of biodegradation processes. It is used to investigate the microbial degradation of pollutants.

Methods of Application: The compound is used as a tracer or label in studies that monitor the biodegradation of environmental contaminants. It helps in understanding the mechanisms by which microorganisms break down complex organic molecules.

Results and Outcomes: Research utilizing tert-Butyldiisopropylphosphine has provided insights into the biodegradation pathways of pollutants, contributing to the development of bioremediation strategies and the assessment of environmental risks .

Application in Biochemistry

Scientific Field: Biochemistry

Summary of Application: Tert-Butyldiisopropylphosphine is used in biochemistry for the synthesis of complex biomolecules and as a reagent in biocatalytic processes. Its unique reactivity pattern due to the tert-butyl group is significant in biosynthetic pathways .

Methods of Application: It is involved in the site-specific incorporation of amino acids into proteins for structural and functional studies, particularly in nuclear magnetic resonance (NMR) spectroscopy .

Results and Outcomes: The compound has facilitated the characterization of dynamic conformational changes in proteins, contributing to a deeper understanding of protein functions and interactions .

Application in Nanotechnology

Scientific Field: Nanotechnology

Summary of Application: In nanotechnology, tert-Butyldiisopropylphosphine is utilized in the creation of nanoscale materials that have applications in electronics, catalysis, and materials science .

Methods of Application: It is used to prepare nanoparticles and nanostructures that exhibit unique properties due to their size and surface area .

Results and Outcomes: These nanomaterials have been applied in various sectors, including energy storage, medical imaging, and environmental remediation, showcasing the versatility of tert-Butyldiisopropylphosphine in nanotechnology applications .

Application in Chemical Engineering

Scientific Field: Chemical Engineering

Summary of Application: Tert-Butyldiisopropylphosphine plays a crucial role in chemical engineering as a ligand in catalytic processes, particularly in C-C bond-forming reactions .

Methods of Application: It acts as a monodentate P-donor ligand and is used as a catalyst for selective dimerization reactions .

Results and Outcomes: The use of this compound in chemical engineering has led to more efficient and selective synthesis processes, contributing to advancements in industrial chemistry .

Application in Pharmacology

Scientific Field: Pharmacology

Summary of Application: In pharmacology, tert-Butyldiisopropylphosphine’s ligand properties are harnessed in the synthesis of pharmaceutical compounds, aiding in drug development and production .

Methods of Application: It is used in reactions that form the basis of active pharmaceutical ingredients, impacting the efficacy and stability of drugs .

Results and Outcomes: The compound’s application in pharmacology has resulted in the creation of more effective medications with potential benefits for patient treatment and care .

Application in Agriculture

Scientific Field: Agriculture

Summary of Application: Tert-Butyldiisopropylphosphine contributes to the development of nanopesticides, which are used to improve the efficiency of pest control in agriculture .

Methods of Application: Nanopesticides formulated with this compound enhance the delivery and effectiveness of active ingredients, reducing the required dosage and environmental impact .

Results and Outcomes: The application of nanotechnology in agriculture, with the help of tert-Butyldiisopropylphosphine, has led to more sustainable farming practices and reduced ecological concerns .

Application in Food Science

Scientific Field: Food Science

Summary of Application: In food science, tert-Butyldiisopropylphosphine may be used in the synthesis of food-grade chemicals and additives that enhance the quality and safety of food products .

Methods of Application: It could be involved in the development of new food packaging materials or processing aids that improve the shelf life and freshness of food items .

The origin of t-BDIP synthesis is not readily available in scientific literature. However, organophosphorus compounds can be synthesized from various precursors, including phosphorus trichloride [].

Organophosphorus compounds are important in scientific research due to their diverse properties and applications. They are found in numerous fields, including:

  • Catalysis: Organophosphorus compounds can act as ligands in catalysts, facilitating chemical reactions [].
  • Medicine: Some organophosphorus compounds are used as drugs or pesticides []. However, it is important to note that t-BDIP is not a commercially available compound and its specific applications are unclear.

Molecular Structure Analysis

t-BDIP contains a central phosphorus atom (P) bonded to a tert-butyl group (C(CH3)3), two isopropyl groups (CH(CH3)2), and a hydrogen atom (H). The P-C bonds are likely single covalent bonds, and the molecule adopts a tetrahedral structure around the central phosphorus atom [].


Chemical Reactions Analysis

Specific information on the chemical reactions involving t-BDIP is not available in scientific literature. However, organophosphorus compounds can undergo various reactions depending on the functional groups attached to the phosphorus atom []. Some common reaction types include:

  • Oxidation: Organophosphorus compounds can be oxidized to form phosphine oxides [].
  • Nucleophilic substitution: The P-C bond can be cleaved by nucleophiles, leading to the formation of new organophosphorus compounds [].

Due to the absence of specific research on t-BDIP, providing balanced chemical equations for its reactions is not possible.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of t-BDIP, such as melting point, boiling point, and solubility, is not available in scientific literature.

A mechanism of action for t-BDIP is not available in scientific literature. Organophosphorus compounds can have various mechanisms of action depending on their structure and function.

  • Toxicity: Some organophosphorus compounds can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Some organophosphorus compounds are flammable [].
, primarily as a monodentate ligand. It is known to facilitate carbon-carbon bond formation reactions, particularly in palladium-catalyzed cross-coupling reactions. The presence of sterically demanding groups allows for selective reactivity, minimizing side reactions while enhancing the rate of desired transformations .

While specific biological activities of tert-butyldiisopropylphosphine are not extensively documented, phosphines in general have been studied for their potential biological roles, including their use as enzyme inhibitors and in drug design. The steric bulk may influence its interaction with biological targets, although further research is needed to elucidate these effects specifically for tert-butyldiisopropylphosphine.

The synthesis of tert-butyldiisopropylphosphine typically involves the reaction of tert-butyl chloride with lithium diisopropylamide to form the corresponding phosphine. This method capitalizes on the reactivity of the phosphorus center and the stability imparted by the bulky substituents. Other methods may include variations of Grignard reactions or other nucleophilic substitutions .

Tert-Butyldiisopropylphosphine is widely utilized in organic synthesis, particularly in transition metal-catalyzed reactions such as:

  • Cross-Coupling Reactions: Acts as a ligand to facilitate C-C bond formation.
  • Catalysis: Enhances the efficiency of various catalytic processes due to its steric properties.
  • Pharmaceutical Chemistry: Potential applications in drug development through its reactivity profiles .

Studies on the interactions of tert-butyldiisopropylphosphine with transition metals have shown that it can stabilize metal complexes and influence catalytic activity. Its bulky structure allows for selective binding, which can enhance reaction rates and selectivity in various catalytic processes. Research has indicated that phosphines like tert-butyldiisopropylphosphine can significantly accelerate reactions involving arylboronic acids and aldehydes when used with rhodium catalysts .

Tert-butyldiisopropylphosphine shares similarities with several other phosphine compounds, which can be compared based on their structure and reactivity:

Compound NameStructureUnique Features
Tri-tert-butylphosphineP(t Bu)3\text{P}(\text{t Bu})_3Highly sterically hindered; used in catalysis.
Di-tert-butylphosphineP(t Bu)2H\text{P}(\text{t Bu})_2\text{H}Less bulky; different reactivity profile.
Tri-isopropylphosphineP(i Pr)3\text{P}(\text{i Pr})_3Similar steric hindrance but different electronic properties.
DiphenylphosphineP(Ph)2H\text{P}(\text{Ph})_2\text{H}Aromatic groups; different solubility and stability characteristics.

Tert-butyldiisopropylphosphine stands out due to its combination of steric bulk from both tert-butyl and diisopropyl groups, which influences its behavior in catalytic applications and interactions with transition metals.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Tert-Butyl(diisopropyl)phosphine

Dates

Modify: 2023-08-15

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